2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane
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Overview
Description
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to oxygen and nitrogen atoms within a cyclic framework
Preparation Methods
The synthesis of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common synthetic route includes the use of trimethylamine and phenylmagnesium bromide as reagents, followed by cyclization to form the dioxazagermocane ring. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where ligands attached to the germanium atom are replaced by other nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various organic halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of oxidative stress and the inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane can be compared with similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a reagent in various chemical reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis and catalysis.
Cycloalkanes: These compounds, like cyclohexane, share a cyclic structure but differ in their chemical properties and applications
Properties
CAS No. |
921595-32-6 |
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Molecular Formula |
C13H21GeNO2 |
Molecular Weight |
295.94 g/mol |
IUPAC Name |
2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)13(11-17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
KFDDYTKQTPZSGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[Ge](OCC1C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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